REACTION_CXSMILES
|
[C:1]1([CH:7]2[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][CH2:15][CH2:16][N:17]3C(=O)C4C(=CC=CC=4)C3=O)[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O.NN>C(O)C>[C:1]1([CH:7]2[CH2:8][CH2:9][N:10]([CH2:13][CH2:14][CH2:15][CH2:16][NH2:17])[CH2:11][CH2:12]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|
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Name
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2-[4-(4-phenyl-piperidin-1-yl)-butyl]-isoin-dolin-1,3-dione
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Quantity
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20 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C1CCN(CC1)CCCCN1C(C2=CC=CC=C2C1=O)=O
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Name
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|
Quantity
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6.1 g
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Type
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reactant
|
Smiles
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O.NN
|
Name
|
|
Quantity
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250 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The cooled solution is concentrated under vacuum
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Type
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FILTRATION
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Details
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The suspension is filtered
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phases are dried over sodium sulfate and steam
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Type
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CUSTOM
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Details
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evaporated under vacuum
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Type
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CUSTOM
|
Details
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until dry
|
Type
|
CUSTOM
|
Details
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The resin is further processed without further purification
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1CCN(CC1)CCCCN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |